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Compound of Interest
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Cat. No.: B051086

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms of lactose,
with a specific focus on B-lactose. It details the physicochemical properties, crystalline
structures, and analytical methodologies crucial for the characterization and control of lactose
polymorphs in research and pharmaceutical development.

Introduction to Lactose Polymorphism

Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the
pharmaceutical industry. Its utility is deeply influenced by its solid-state properties, which are
dictated by its ability to exist in various crystalline and amorphous forms. This phenomenon,
known as polymorphism, results in materials with the same chemical composition but different
internal crystal structures. These structural differences lead to distinct physicochemical
properties, including solubility, stability, hygroscopicity, and compressibility, all of which are
critical parameters in drug formulation and manufacturing.

Lactose exists primarily as two anomers, a-lactose and [3-lactose, which differ in the orientation
of the hydroxyl group at the C1 carbon of the glucose unit. In aqueous solution, these anomers
interconvert in a process called mutarotation, reaching an equilibrium of approximately 37% a-
lactose and 63% [3-lactose at 20°C. The conditions of crystallization, particularly temperature,
determine which anomeric form crystallizes from the solution, leading to several key
polymorphic and hydrated forms. Understanding and controlling these forms is paramount for
ensuring product consistency, performance, and stability.
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Crystalline Forms of Lactose

The primary crystalline forms of lactose of pharmaceutical interest are a-lactose monohydrate,
anhydrous a-lactose (stable and unstable), and anhydrous (-lactose. Amorphous lactose, a
non-crystalline form, is also significant due to its high hygroscopicity and reactivity.

B-Lactose Anhydrous (B-LA)

Anhydrous B-lactose is a key crystalline form, particularly valued in direct compression tablet
manufacturing due to its superior compressibility and compaction properties compared to a-
lactose monohydrate.

Formation: (B-lactose is the predominant form that crystallizes from an aqueous solution at
temperatures above 93.5°C. Industrially, it is often produced by roller drying a concentrated
lactose solution. Commercial grades of -lactose typically contain around 80-85% [3-lactose,
with the remainder being anhydrous a-lactose.

Properties: B-lactose exhibits higher initial solubility and is more hygroscopic than a-lactose
monohydrate. However, under high humidity conditions, the anhydrous (3-form can be unstable
and may convert to the more stable a-lactose monohydrate.

Other Key Lactose Forms

e o-Lactose Monohydrate (a-LMH): This is the most common and thermodynamically stable
form of lactose at temperatures below 93.5°C. It crystallizes as hard, brittle tomahawk-
shaped crystals containing one molecule of water per molecule of lactose. It is widely used
as a filler and binder in wet granulation processes.

e Anhydrous a-Lactose (a-LA): The water of crystallization can be removed from a-LMH by
heating, which can result in two anhydrous forms. The unstable, hygroscopic form is created
by rapid heating, while slow heating can produce a more stable anhydrous form.

e Amorphous Lactose: This form is produced by rapid drying processes like spray drying or
freeze drying. It is highly hygroscopic and physically unstable, with a tendency to
recrystallize when exposed to heat and humidity above its glass transition temperature.

Quantitative Data Presentation
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The distinct physical and chemical properties of the primary lactose polymorphs are

summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Lactose

Polymaorphs

a-Lactose Monohydrate (a-

B-Lactose Anhydrous (B-

Propert

S LMH) LA)
Molecular Formula C12H22011-H20 C12H22011
Molecular Weight 360.31 g/mol 342.30 g/mol
Typical Melting Point ~201-202°C (decomposes) ~252°C
Specific Rotation [a]D2° +89.4° (initial) +35° (initial)
Solubility in Water ( g/100 mL

7 50

at 25°C)
True Density ~1.54 g/cm3 ~1.59 g/cm?3
Hygroscopicity Low Higher than a-LMH

N Can convert to a-LMH in high
Stability Most stable form below 93.5°C

humidity

Parameter Value
Crystal System Monoclinic
Space Group P21

Unit Cell Dimensions

a=10.839A b=13.349A, c=4.954 A

Angle (B) 91.31°
Molecules per Unit Cell (2) 2
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Experimental Protocols for Polymorph
Characterization

Accurate characterization of lactose polymorphs is essential for quality control. The following
are detailed protocols for the key analytical techniques used.

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying crystalline polymorphs by their unique diffraction
patterns.

Objective: To identify and quantify the polymorphic forms of lactose in a given sample.
Methodology:
e Sample Preparation:

o Gently grind the lactose sample to a fine, uniform powder (particle size 5-30 um) using an
agate mortar and pestle to ensure random crystal orientation and minimize preferred
orientation effects.

o Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is
level with the holder's rim. Avoid excessive pressure that could induce phase
transformations.

o For moisture-sensitive samples like anhydrous forms, sample preparation should be
conducted in a low-humidity environment (e.g., a glovebox flushed with nitrogen).

e Instrument Setup (Typical):
o Radiation Source: Cu Ka (A = 1.5406 A)
o Geometry: Bragg-Brentano reflection or transmission Debye-Scherrer.
o Voltage and Current: 40-45 kV and 40 mA.

o Scan Range (26): 5° to 40°
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o Step Size: 0.02°

o Scan Speed/Time per Step: 1-2 seconds per step.

o Data Analysis:

o Identify the polymorphic form by comparing the positions of the diffraction peaks (in °28) to
reference patterns.

o Characteristic Peaks (°26):
» [(-Lactose Anhydrous: ~10.5°, 20.9°[1]
» o-Lactose Monohydrate: ~12.5°, 16.4°, 19.9°, 20.1°

o For quantitative analysis, use methods like Rietveld refinement or construct a calibration
curve using the peak area or intensity of a characteristic, non-overlapping peak for each
polymorph.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal events, such as melting, crystallization,
and dehydration, providing quantitative information about the sample's composition.

Objective: To quantify the amount of a-lactose monohydrate and detect the presence of
amorphous or other anhydrous forms.

Methodology:

 Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a
certified indium standard.

e Sample Preparation:
o Accurately weigh 2-5 mg of the lactose sample into a standard aluminum DSC pan.

o Seal the pan using a press. For dehydration studies of a-lactose monohydrate, a pinhole
in the lid is recommended to allow for the escape of water vapor. For other analyses, a
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hermetically sealed pan can be used to prevent moisture loss/gain.
o Place an empty, sealed pan of the same type in the reference position.

e Instrument Setup (Typical):
o Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.
o Heating Rate: A standard rate of 10°C/min.

o Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to
approximately 260°C.

e Data Analysis:

[¢]

Identify thermal events from the resulting thermogram.

o Dehydration of a-LMH: An endotherm around 140-150°C corresponds to the loss of crystal
water. The enthalpy of this transition (~150 J/g) can be used to quantify the amount of a-
LMH present.

o Recrystallization of Amorphous Lactose: An exotherm typically between 160-180°C
indicates the crystallization of any amorphous content.

o Melting: Endotherms above 200°C correspond to the melting of the anhydrous forms (a-
lactose melts around 216°C, (3-lactose around 252°C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules and can be
used to differentiate between polymorphs based on their unique spectral fingerprints.

Objective: To qualitatively identify different lactose polymorphs.
Methodology:
o Sample Preparation (ATR Method):

o Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.
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o Place a small amount of the lactose powder onto the crystal to completely cover the

sampling area.

o Apply consistent pressure using the ATR's pressure clamp to ensure good contact
between the sample and the crystal.

e Instrument Setup (Typical):
o Spectral Range: 4000 to 600 cm™1
o Resolution: 4 cm~1
o Number of Scans: Average 16-32 scans to obtain a good signal-to-noise ratio.

o Collect a background spectrum of the clean, empty ATR crystal before analyzing the

sample.
o Data Analysis:
o Analyze the "fingerprint” region (1500-800 cm~1) of the spectrum.
o Characteristic Bands:
» [(3-Lactose Anhydrous: A unique peak around 948-950 cm~1.
» o-Lactose Anhydrous: A unique peak around 855 cm™1.
» o-Lactose Monohydrate: A characteristic band at 920 cm~1.

Proton Nuclear Magnetic Resonance (*H-NMR)
Spectroscopy

1H-NMR is a powerful tool for the quantitative determination of the a and [3 anomeric ratio in a

lactose sample.
Objective: To precisely quantify the a/3 anomeric ratio.

Methodology:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation:
o Accurately weigh approximately 10-20 mg of the lactose sample.

o Dissolve the sample in ~0.75 mL of deuterated dimethyl sulfoxide (DMSO-ds). DMSO is
the preferred solvent as it inhibits the mutarotation of lactose, preserving the solid-state
anomeric ratio in the solution for the duration of the experiment (typically <10 minutes).[1]

[21[3]

o Transfer the solution to a standard 5 mm NMR tube.
e Instrument Setup (Typical):

o Spectrometer Frequency: 400 MHz or higher.

o Temperature: 25°C.

o Number of Scans: 8-16 scans.

o Relaxation Delay: 5 seconds to ensure full relaxation of protons.
o Data Analysis:

o Integrate the area of the anomeric proton signals. These appear as partially resolved
doublets in the spectrum.

o Signal Assignments (in DMSO-de):
= o-anomer: Doublet around 6.3 ppm.[1][2]
» [(3-anomer: Doublet around 6.6 ppm.[1][2]

o Calculate the percentage of each anomer from the relative integrated areas of their
respective peaks.

Visualizations of Key Processes and Workflows
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The following diagrams illustrate the relationships between lactose forms and the typical
workflows for their analysis.

Caption: The process of mutarotation of lactose anomers in an aqueous solution.
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Caption: Temperature-dependent crystallization pathways for lactose polymorphs.
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Caption: A typical experimental workflow for the complete characterization of lactose
polymorphs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Lactose
Polymorphism and Crystalline Forms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051086#beta-lactose-polymorphism-and-crystalline-
forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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